5-Bromo-3-chloro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . This compound has gained significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing 5-Bromo-3-chloro-2-methoxyaniline involves the direct nucleophilic substitution of a suitable precursor.
Reduction of Nitroarenes: Another approach involves the nitration of an appropriate aromatic compound followed by reduction to yield the desired aniline derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-3-chloro-2-methoxyaniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles, high temperatures.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Bromo-3-chloro-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds.
Biology:
Pharmaceutical Research: This compound is explored for its potential use in pharmaceutical research, particularly as a building block for drug development.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry:
Chemical Manufacturing: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
5-Bromo-2-methoxyaniline: This compound is similar in structure but lacks the chlorine atom present in 5-Bromo-3-chloro-2-methoxyaniline.
3-Bromo-2-methoxyaniline: Another similar compound, differing in the position of the bromine atom.
2-Bromo-4-methoxyaniline: This compound has the bromine atom in a different position compared to this compound.
Uniqueness:
Unique Substitution Pattern: The unique substitution pattern of this compound, with both bromine and chlorine atoms on the aromatic ring, imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
5-bromo-3-chloro-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMNJPAMVKSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.